molecular formula C6H9BrN2S B13620090 2-(5-Bromothiazol-2-yl)propan-2-amine

2-(5-Bromothiazol-2-yl)propan-2-amine

Cat. No.: B13620090
M. Wt: 221.12 g/mol
InChI Key: NTIOBQNYPPUIID-UHFFFAOYSA-N
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Description

2-(5-Bromothiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C6H9BrN2S and a molecular weight of 221.12 g/mol . This compound features a thiazole ring substituted with a bromine atom and an amine group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiazol-2-yl)propan-2-amine typically involves the reaction of 5-bromothiazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

Scientific Research Applications

2-(5-Bromothiazol-2-yl)propan-2-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(5-Bromothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological pathways. The bromine atom and amine group play crucial roles in binding to the target sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiazol-2-yl)propan-2-amine
  • 2-(5-Fluorothiazol-2-yl)propan-2-amine
  • 2-(5-Iodothiazol-2-yl)propan-2-amine

Uniqueness

2-(5-Bromothiazol-2-yl)propan-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propan-2-amine

InChI

InChI=1S/C6H9BrN2S/c1-6(2,8)5-9-3-4(7)10-5/h3H,8H2,1-2H3

InChI Key

NTIOBQNYPPUIID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)N

Origin of Product

United States

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